benzene-1,3-diol;formaldehyde;3-phenylbenzene-1,2-diol;4-phenylbenzene-1,2,3-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene-1,3-diol;formaldehyde;3-phenylbenzene-1,2-diol;4-phenylbenzene-1,2,3-triol is a complex organic compound with the molecular formula C31H28O8 and a molecular weight of 528.54900 . This compound is a polymer formed by the reaction of formaldehyde with various phenolic compounds, including benzene-1,3-diol, 3-phenylbenzene-1,2-diol, and 4-phenylbenzene-1,2,3-triol .
Preparation Methods
The synthesis of benzene-1,3-diol;formaldehyde;3-phenylbenzene-1,2-diol;4-phenylbenzene-1,2,3-triol involves the polymerization of formaldehyde with the phenolic compounds mentioned above. The reaction typically occurs under acidic or basic conditions, which facilitate the formation of methylene bridges between the phenolic units . Industrial production methods often involve the use of catalysts to increase the reaction rate and yield .
Chemical Reactions Analysis
Benzene-1,3-diol;formaldehyde;3-phenylbenzene-1,2-diol;4-phenylbenzene-1,2,3-triol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the compound into simpler phenolic structures.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include hydrogen peroxide for oxidation, metal hydrides for reduction, and various electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Benzene-1,3-diol;formaldehyde;3-phenylbenzene-1,2-diol;4-phenylbenzene-1,2,3-triol has several scientific research applications:
Mechanism of Action
The mechanism of action of benzene-1,3-diol;formaldehyde;3-phenylbenzene-1,2-diol;4-phenylbenzene-1,2,3-triol involves its interaction with various molecular targets and pathways. The compound can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity and function . The specific pathways involved depend on the biological context and the specific phenolic units present in the compound .
Comparison with Similar Compounds
Benzene-1,3-diol;formaldehyde;3-phenylbenzene-1,2-diol;4-phenylbenzene-1,2,3-triol is unique due to its complex structure and the presence of multiple phenolic units. Similar compounds include:
Benzene-1,2-diol:
Benzene-1,3-diol:
Benzene-1,2,3-triol:
The uniqueness of this compound lies in its polymeric nature and the combination of different phenolic units, which confer distinct chemical and physical properties .
Properties
CAS No. |
65876-95-1 |
---|---|
Molecular Formula |
C31H28O8 |
Molecular Weight |
528.5 g/mol |
IUPAC Name |
benzene-1,3-diol;formaldehyde;3-phenylbenzene-1,2-diol;4-phenylbenzene-1,2,3-triol |
InChI |
InChI=1S/C12H10O3.C12H10O2.C6H6O2.CH2O/c13-10-7-6-9(11(14)12(10)15)8-4-2-1-3-5-8;13-11-8-4-7-10(12(11)14)9-5-2-1-3-6-9;7-5-2-1-3-6(8)4-5;1-2/h1-7,13-15H;1-8,13-14H;1-4,7-8H;1H2 |
InChI Key |
VBYAALRAZWIZFX-UHFFFAOYSA-N |
SMILES |
C=O.C1=CC=C(C=C1)C2=C(C(=CC=C2)O)O.C1=CC=C(C=C1)C2=C(C(=C(C=C2)O)O)O.C1=CC(=CC(=C1)O)O |
Canonical SMILES |
C=O.C1=CC=C(C=C1)C2=C(C(=CC=C2)O)O.C1=CC=C(C=C1)C2=C(C(=C(C=C2)O)O)O.C1=CC(=CC(=C1)O)O |
65876-95-1 | |
Pictograms |
Irritant; Environmental Hazard |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.